molecular formula C9H12N2 B1366271 1-Cyclopropyl-1-(3-pyridyl)methylamine CAS No. 535925-69-0

1-Cyclopropyl-1-(3-pyridyl)methylamine

Cat. No. B1366271
M. Wt: 148.2 g/mol
InChI Key: FSWNPAICGSWQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1-(3-pyridyl)methylamine is a chemical compound with the molecular formula C9H12N2 . It is also known by other names such as cyclopropyl (pyridin-3-yl)methanamine . The compound has a molecular weight of 148.20 g/mol .


Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-1-(3-pyridyl)methylamine is 1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2 . The compound’s structure includes a cyclopropyl group attached to a pyridyl group via a methylene bridge that also carries an amine group .


Physical And Chemical Properties Analysis

1-Cyclopropyl-1-(3-pyridyl)methylamine has a molecular weight of 148.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 148.100048391 g/mol . The topological polar surface area is 38.9 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

  • Cytochrome P450-catalyzed Oxidation : Cerny and Hanzlik (2006) investigated the metabolic fate of N-benzyl-N-cyclopropylamine with cytochrome P450, revealing insights into the oxidation mechanisms of cyclopropylamines and their interactions with enzymes (Cerny & Hanzlik, 2006).

  • Cycloaddition Reactions : Aly (2007) explored the cycloaddition of N-[2-([2.2]paracyclophan-4-yl)ethylidene]methylamine-N-oxide with cyclopropenones, leading to the formation of various pyrrole derivatives, which has implications in synthetic organic chemistry (Aly, 2007).

  • Biomimetic Studies : Lakk-Bogáth et al. (2015) conducted kinetic, mechanistic, and computational studies on biomimics of 1-aminocyclopropane-1-carboxylic acid oxidase using nonheme-type iron complex Fe(II)(CH3CN)(N4Py)2 (Lakk-Bogáth et al., 2015).

  • Application in Asymmetric Catalysis : Kraft et al. (2016) demonstrated the use of cyclopropyl-substituted oxazoline ligands in Pd-catalyzed allylic alkylations, highlighting their utility in asymmetric synthesis (Kraft, Mill, & Ziegler, 2016).

  • Role in Reductive Amination : Afanasyev et al. (2017) explored the use of cyclopropyl ketones as bifunctional electrophiles in reductive amination, contributing to the understanding of organic synthesis mechanisms (Afanasyev et al., 2017).

  • Involvement in Biological Processes : Fontecave, Atta, and Mulliez (2004) discussed the role of S-adenosylmethionine, which involves cyclopropyl groups in various biosynthetic pathways, thereby indicating the biological importance of such structures (Fontecave, Atta, & Mulliez, 2004).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical advice/attention if you feel unwell .

properties

IUPAC Name

cyclopropyl(pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNPAICGSWQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408933
Record name 1-Cyclopropyl-1-(3-pyridyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1-(3-pyridyl)methylamine

CAS RN

535925-69-0
Record name α-Cyclopropyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535925-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-1-(3-pyridyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropyl(pyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.